

GNE-049 In Vivo Experiments: Technical Support Center

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Compound of Interest

Compound Name: GNE-049

Cat. No.: B607672

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the CBP/p300 bromodomain inhibitor **GNE-049** in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **GNE-049**?

GNE-049 is a potent and highly selective small-molecule inhibitor of the bromodomains (BRD) of the CREB-binding protein (CBP) and the E1A-associated protein p300.^{[1][2][3]} These two proteins are highly homologous histone acetyltransferases (HATs) that act as transcriptional co-activators for numerous transcription factors, including the androgen receptor (AR) and MYC.^{[1][2][4]} By binding to the bromodomain, **GNE-049** prevents CBP/p300 from recognizing acetylated lysine residues on histones and other proteins, which is a critical step for the assembly of transcriptional machinery at gene promoters and enhancers.^{[1][5]} This leads to the repression of target gene expression, such as AR-regulated genes in prostate cancer models.^{[1][2][6]}

Q2: In which cancer models has **GNE-049** shown in vivo efficacy?

GNE-049 has demonstrated significant anti-tumor activity in in vivo preclinical models of castration-resistant prostate cancer (CRPC).^{[1][4][7]} Studies using patient-derived xenograft (PDX) models of AR-positive prostate cancer have shown that **GNE-049** treatment can significantly inhibit tumor growth.^{[1][6][8]}

Q3: What is the selectivity profile of **GNE-049**?

GNE-049 is highly selective for the bromodomains of CBP and p300. It shows a selectivity of approximately 3,850-fold over the bromodomain-containing protein 4 (BRD4).^{[1][5]} This high selectivity minimizes off-target effects related to the inhibition of other bromodomain families, such as the BET family (e.g., BRD4).

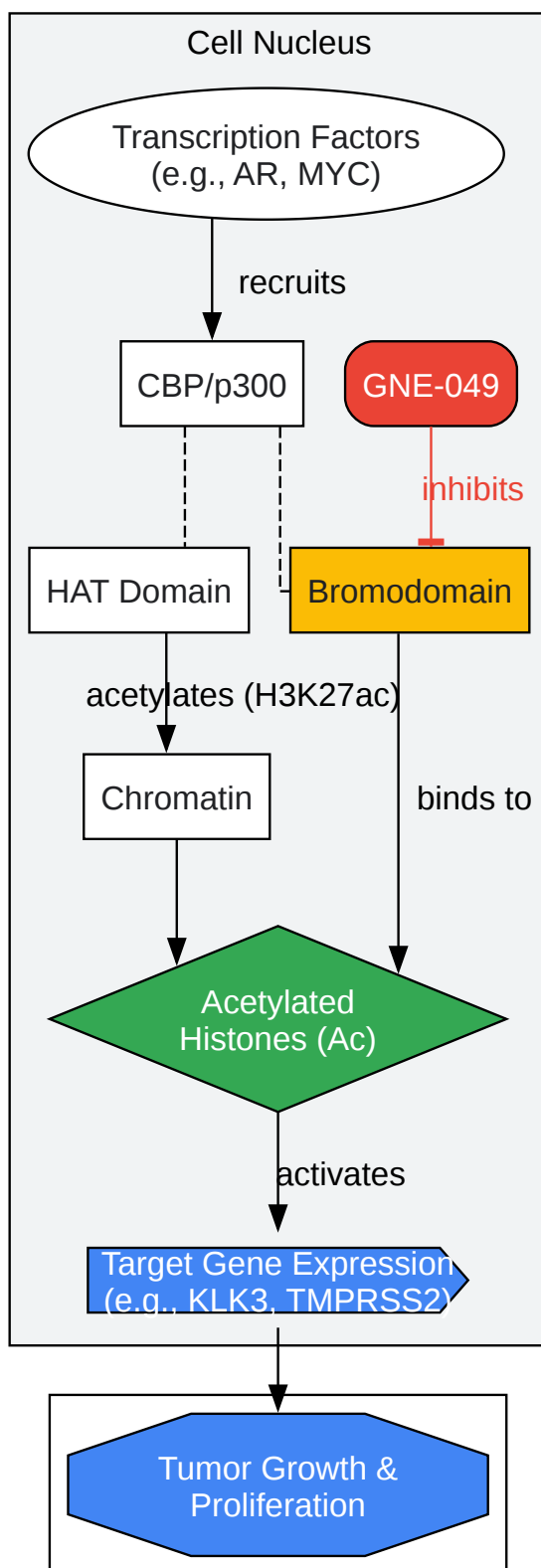
Quantitative Data Summary

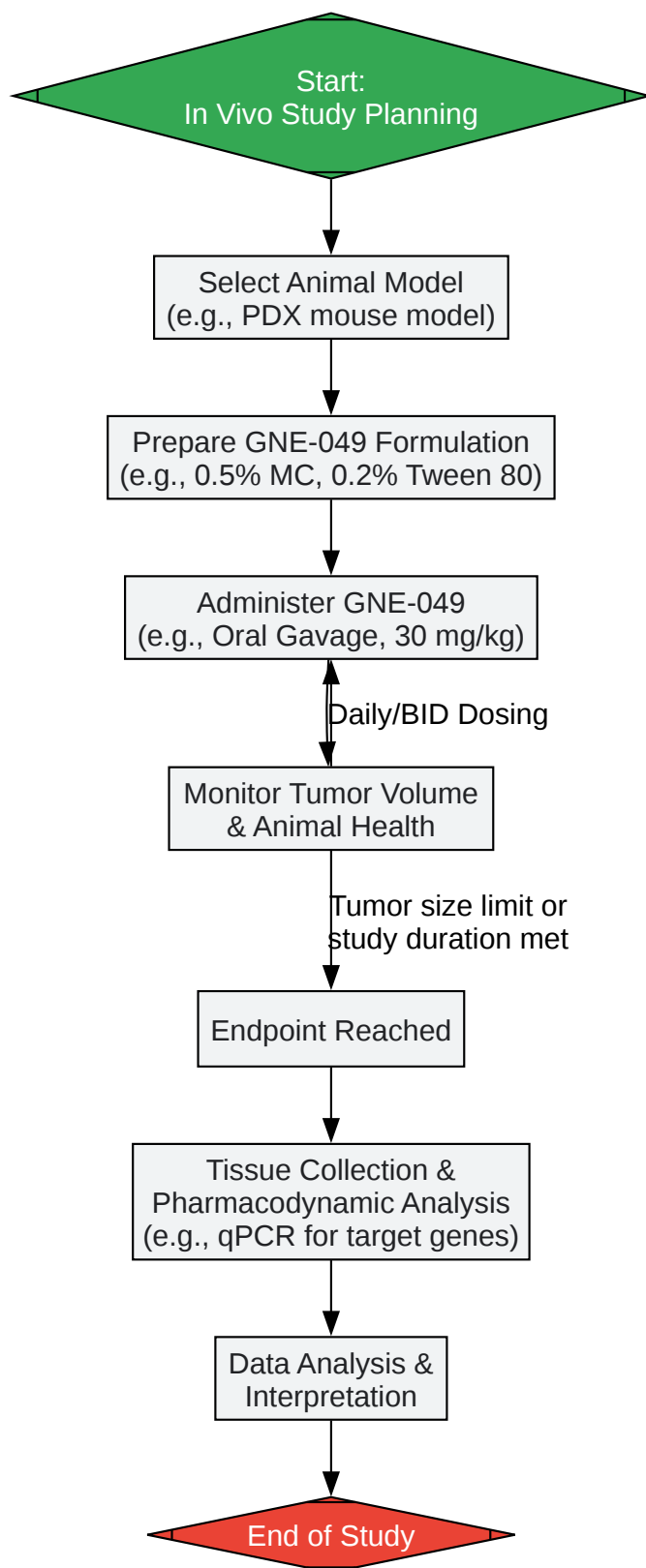
The following tables summarize key quantitative data for **GNE-049** from biochemical and cellular assays.

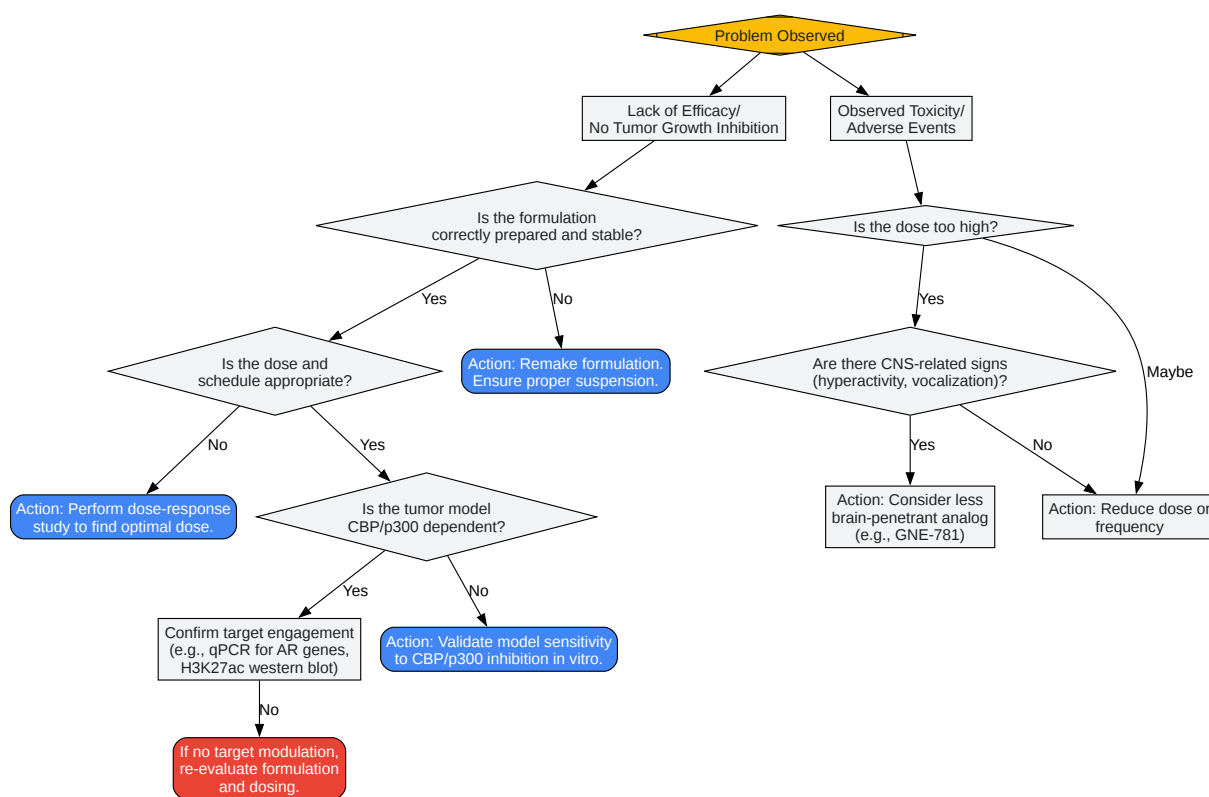
Table 1: Inhibitory Potency of **GNE-049**

Target/Assay	IC50 / EC50	Notes	Reference
CBP (Biochemical TR-FRET)	1.1 nM	Time-Resolved Fluorescence Resonance Energy Transfer assay.	^{[4][5][6]}
p300 (Biochemical TR-FRET)	2.3 nM	Time-Resolved Fluorescence Resonance Energy Transfer assay.	^{[4][5][6]}
BRD4(1) (Biochemical TR-FRET)	4200 nM	Demonstrates high selectivity over BRD4.	^{[5][9]}
Cellular BRET Assay (HEK293)	12 nM	Bioluminescence Resonance Energy Transfer assay measuring cellular target engagement.	^{[6][9]}
MYC Expression (MV-4-11 cells)	14 nM	Measures the functional outcome of target inhibition in a leukemia cell line.	^{[2][4][6]}

Signaling Pathway and Experimental Workflow Diagrams







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